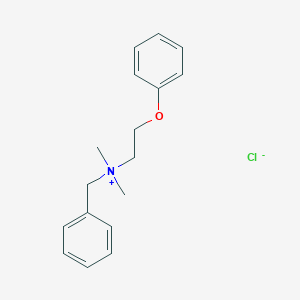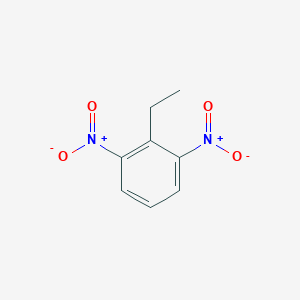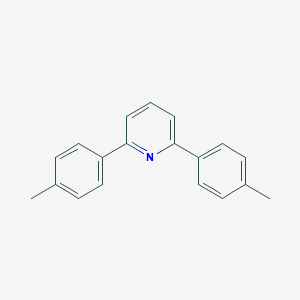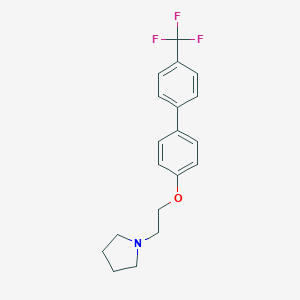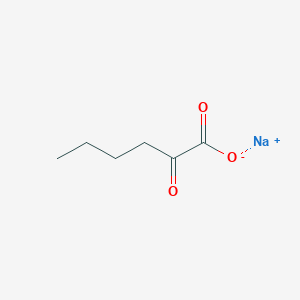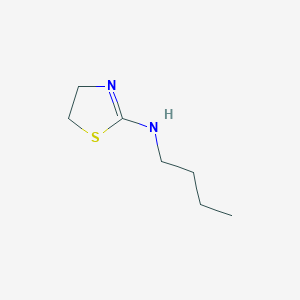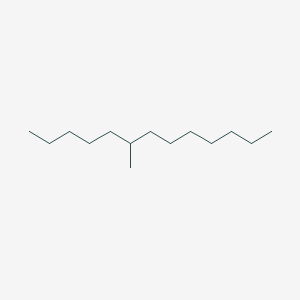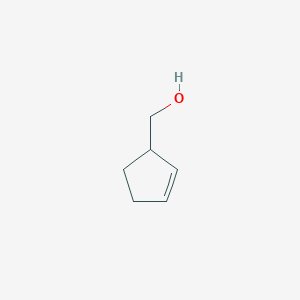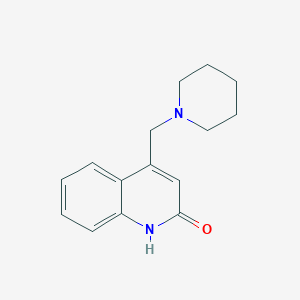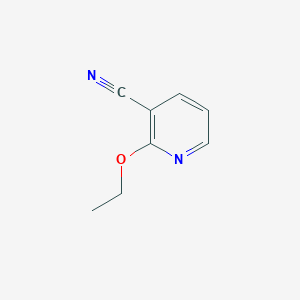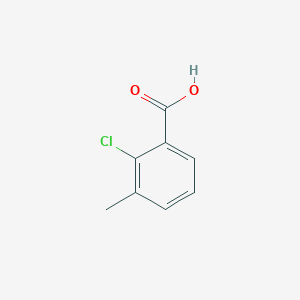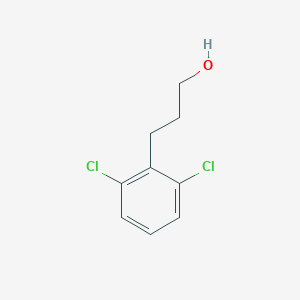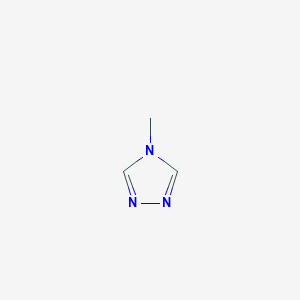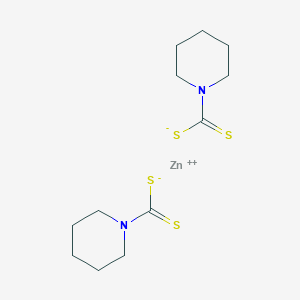
Zinc bis(piperidine-1-carbodithioate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc bis(piperidine-1-carbodithioate) is a chemical compound with the molecular formula C12H20N2S4Zn. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of zinc coordinated with two piperidine-1-carbodithioate ligands, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Zinc bis(piperidine-1-carbodithioate) typically involves the reaction of zinc salts with piperidine-1-carbodithioic acid. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions. The general reaction can be represented as follows:
Zn2++2C5H10NCS2H→Zn(C5H10NCS2)2
Industrial Production Methods: In industrial settings, the production of Zinc bis(piperidine-1-carbodithioate) involves large-scale reactions using high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The process may include steps such as filtration, crystallization, and drying to obtain the final product.
Types of Reactions:
Oxidation: Zinc bis(piperidine-1-carbodithioate) can undergo oxidation reactions, leading to the formation of disulfide bonds.
Reduction: The compound can be reduced to form zinc sulfide and piperidine derivatives.
Substitution: It can participate in substitution reactions where the piperidine-1-carbodithioate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines.
Major Products:
Oxidation: Disulfides.
Reduction: Zinc sulfide, piperidine derivatives.
Substitution: New zinc complexes with different ligands.
Aplicaciones Científicas De Investigación
Zinc bis(piperidine-1-carbodithioate) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its therapeutic potential in treating diseases related to zinc deficiency.
Industry: Utilized in the production of rubber and plastics as a vulcanization accelerator.
Mecanismo De Acción
The mechanism of action of Zinc bis(piperidine-1-carbodithioate) involves its interaction with biological molecules, leading to the disruption of cellular processes. The compound can bind to proteins and enzymes, altering their structure and function. This interaction is primarily mediated through the coordination of zinc with sulfur and nitrogen atoms in the ligands.
Comparación Con Compuestos Similares
- Zinc diethyldithiocarbamate
- Zinc dimethyldithiocarbamate
- Zinc dibutyldithiocarbamate
Comparison: Zinc bis(piperidine-1-carbodithioate) is unique due to the presence of piperidine rings, which provide distinct steric and electronic properties compared to other dithiocarbamate compounds. This uniqueness makes it particularly effective in specific catalytic and antimicrobial applications.
Propiedades
Número CAS |
13878-54-1 |
|---|---|
Fórmula molecular |
C12H20N2S4Zn |
Peso molecular |
386.0 g/mol |
Nombre IUPAC |
zinc;piperidine-1-carbodithioate |
InChI |
InChI=1S/2C6H11NS2.Zn/c2*8-6(9)7-4-2-1-3-5-7;/h2*1-5H2,(H,8,9);/q;;+2/p-2 |
Clave InChI |
YBKBEKGVHFHCRI-UHFFFAOYSA-L |
SMILES |
C1CCN(CC1)C(=S)[S-].C1CCN(CC1)C(=S)[S-].[Zn+2] |
SMILES isomérico |
C1CCN(CC1)C(=S)[S-].C1CCN(CC1)C(=S)[S-].[Zn+2] |
SMILES canónico |
C1CCN(CC1)C(=S)[S-].C1CCN(CC1)C(=S)[S-].[Zn+2] |
Key on ui other cas no. |
13878-54-1 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


